5-Methylhexyl Orlistat Decyl Ester

Description

Properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51NO5/c1-6-7-8-9-10-11-12-16-23(33-28(32)25(29-20-30)18-22(4)5)19-26-24(27(31)34-26)17-14-13-15-21(2)3/h20-26H,6-19H2,1-5H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUAXSAKXHBBLW-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC1C(C(=O)O1)CCCCC(C)C)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCC(C)C)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858048 | |

| Record name | (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356354-21-6 | |

| Record name | (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-Methylhexyl Orlistat Decyl Ester

This whitepaper provides a comprehensive technical overview of the methodologies for the structure elucidation of 5-Methylhexyl Orlistat Decyl Ester, a derivative of the lipase inhibitor Orlistat. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and data interpretation strategies.

Introduction

This compound is a putative analog of Orlistat, a potent inhibitor of gastric and pancreatic lipases used for the management of obesity.[1][2] The structural modification of the side chains is anticipated to influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the cornerstone of its development as a potential therapeutic agent. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.

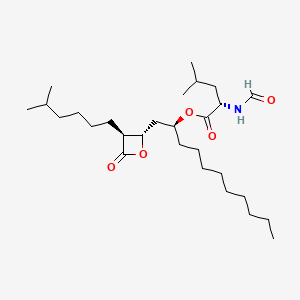

The proposed structure of this compound is presented below:

Chemical Structure:

-

IUPAC Name: [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[3]

-

Molecular Formula: C₂₈H₅₁NO₅[3]

-

Molecular Weight: 481.7 g/mol [3]

Proposed Analytical Workflow for Structure Elucidation

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. The logical workflow for its structure elucidation is depicted below.

Experimental Protocols and Data Interpretation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and substructures.

Experimental Protocol:

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Orlistat and its analogs.[4]

-

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 µg/mL.[4]

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragment ions. Varying collision energies (e.g., 10-40 eV) can provide comprehensive fragmentation data.

-

Expected Data and Interpretation:

| Analysis | Expected Result for C₂₈H₅₁NO₅ | Interpretation |

| HRMS ([M+H]⁺) | Exact m/z: 482.3840 | Confirms the elemental composition of the molecule. The calculated monoisotopic mass for C₂₈H₅₂NO₅⁺ is 482.3839. |

| MS/MS Fragmentation | Key fragment ions corresponding to the loss of the N-formyl-L-leucine side chain, cleavage of the ester bond, and opening of the β-lactone ring. | Provides evidence for the connectivity of the different structural motifs within the molecule. |

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Experiments:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR (with DEPT): Determines the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different fragments of the molecule.

-

Expected Spectral Features:

| Experiment | Expected Key Signals and Correlations |

| ¹H NMR | - A singlet or doublet for the formyl proton (-NH-CHO ).- Multiple overlapping multiplets in the aliphatic region (0.8-2.5 ppm) corresponding to the hexyl, decyl, and leucine side chains.- Characteristic signals for protons adjacent to the ester and β-lactone functional groups. |

| ¹³C NMR | - Carbonyl signals (>160 ppm) for the ester, formamide, and β-lactone groups.- Signals in the 50-80 ppm range for carbons attached to oxygen and nitrogen.- Numerous signals in the aliphatic region (10-40 ppm). |

| HMBC | - Correlation from the formyl proton to the carbonyl carbon of the formamide.- Correlations between protons on the decyl chain and the ester carbonyl carbon.- Correlations between protons adjacent to the β-lactone ring and the carbons of the ring and the attached side chains. |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | ~3300 (stretch) |

| C-H (Aliphatic) | 2850-2960 (stretch) |

| C=O (β-lactone) | ~1820 (stretch, characteristic high frequency) |

| C=O (Ester) | ~1740 (stretch) |

| C=O (Amide) | ~1670 (stretch, Amide I band) |

| N-H (Amide) | ~1530 (bend, Amide II band) |

Biological Context: Mechanism of Action of Orlistat

Understanding the mechanism of action of the parent compound, Orlistat, is crucial for predicting the biological activity of its analogs. Orlistat is a covalent inhibitor of pancreatic lipase, an enzyme essential for the digestion of dietary fats.[2] By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2] Recent studies have also implicated Orlistat in various anti-tumor signaling pathways.[1][5]

The primary mechanism involves the inhibition of pancreatic lipase, leading to reduced fat absorption.[2] Additionally, Orlistat has been shown to exert anti-cancer effects by inhibiting fatty acid synthase (FASN) and modulating key signaling pathways like NF-κB and Akt/mTOR, ultimately promoting apoptosis in tumor cells.[5][6][7]

Conclusion

The structure elucidation of this compound can be systematically achieved through the combined application of mass spectrometry, multi-dimensional NMR spectroscopy, and FTIR. The described workflow and experimental protocols provide a robust framework for the unambiguous confirmation of its chemical structure. This foundational characterization is an indispensable step in the preclinical development of this novel Orlistat analog.

References

- 1. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review – ScienceOpen [scienceopen.com]

- 2. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 3. This compound | C28H51NO5 | CID 71750373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"5-Methylhexyl Orlistat Decyl Ester" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylhexyl Orlistat Decyl Ester, including its chemical identity, physicochemical properties, and the mechanistic framework of its parent compound, Orlistat. This document is intended to serve as a foundational resource for professionals engaged in research and development within the pharmaceutical and life sciences sectors.

Core Chemical Identifiers

The precise nomenclature and identification of a compound are critical for accurate scientific communication and research. The following section details the IUPAC name and known synonyms for this compound.

IUPAC Name: [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1]

Synonyms:

-

This compound[1]

-

1356354-21-6[1]

-

DTXSID00858048[1]

-

(2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate[1]

-

(S)-1-((2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl)undecan-2-yl formyl-L-leucinate[1]

Physicochemical Properties

Understanding the physical and chemical characteristics of a compound is fundamental to its application in research and development. The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₁NO₅ | PubChem[1] |

| Molecular Weight | 481.7 g/mol | PubChem[1] |

| XLogP3 | 9.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 22 | PubChem[1] |

| Exact Mass | 481.37672373 Da | PubChem[1] |

| Monoisotopic Mass | 481.37672373 Da | PubChem[1] |

| Topological Polar Surface Area | 81.7 Ų | PubChem[1] |

| Heavy Atom Count | 34 | PubChem[1] |

| Complexity | 577 | PubChem[1] |

Mechanism of Action: The Orlistat Framework

As a derivative of Orlistat, this compound is expected to share a similar mechanism of action. Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[2] By forming a covalent bond with the active serine site of these lipases, Orlistat renders them inactive.[3] This inactivation prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2] Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.[2]

Beyond its effects on lipid metabolism, Orlistat has been shown to influence various signaling pathways, particularly in the context of cancer research. It can induce apoptosis in tumor cells by inhibiting the NF-κB and AKT/mTOR signaling pathways and activating the TRAIL signaling pathway.[4][5]

Caption: Mechanism of action of Orlistat in the gastrointestinal lumen.

Experimental Protocols: Synthesis of Orlistat

A General Multi-Step Synthetic Approach for Orlistat:

-

Asymmetric Aldol Reaction: The synthesis often commences with an asymmetric aldol reaction to establish the initial chiral centers. For instance, lauryl aldehyde can be reacted with a silyl enol ether in the presence of a chiral catalyst to produce a chiral hydroxyl hexadecanoate ester.[6]

-

Protection of Hydroxyl Group: The resulting hydroxyl group is typically protected to prevent unwanted side reactions in subsequent steps. This can be achieved using various protecting groups, such as a silyl ether or a benzyl ether.[6]

-

Reduction and Cyclization: A series of reduction and cyclization steps are then employed to form the characteristic β-lactone ring of Orlistat. This multi-step process involves the stereoselective reduction of a ketone and subsequent intramolecular cyclization.[6]

-

Deprotection and Esterification: The protecting group on the hydroxyl is removed, followed by esterification with N-formyl-L-leucine to yield the final Orlistat molecule. This esterification is often carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) or under Mitsunobu conditions.[7]

Example of a Key Step: Esterification

A common method for the final esterification step involves the reaction of the hydroxyl intermediate with N-formyl-L-leucine in the presence of a coupling agent and a base.

-

Reactants: (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one and N-formyl-L-leucine.

-

Reagents: A coupling agent like diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: The hydroxyl intermediate and N-formyl-L-leucine are dissolved in anhydrous THF. The solution is cooled, and DEAD and PPh₃ are added portion-wise. The reaction is stirred at a controlled temperature until completion, monitored by techniques such as thin-layer chromatography (TLC). The product, Orlistat, is then isolated and purified using chromatographic methods.[7]

It is plausible that the synthesis of this compound would follow a similar synthetic strategy, with the appropriate modifications to the starting materials to incorporate the 5-methylhexyl and decyl ester moieties.

Signaling Pathways Influenced by Orlistat

The following diagram illustrates the key signaling pathways modulated by Orlistat, primarily in the context of its anti-tumor activity.

Caption: Signaling pathways modulated by Orlistat leading to apoptosis.

References

- 1. This compound | C28H51NO5 | CID 71750373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 7. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]

Whitepaper: In Silico Modeling of "5-Methylhexyl Orlistat Decyl Ester" Lipase Binding

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide to the in silico modeling of the binding of a novel Orlistat derivative, "5-Methylhexyl Orlistat Decyl Ester," to pancreatic lipase. It outlines the methodologies, presents hypothetical data for illustrative purposes, and visualizes key workflows and pathways.

Introduction: Targeting Pancreatic Lipase for Obesity Management

Obesity is a significant global health issue, and the inhibition of pancreatic lipase is a clinically validated strategy for its management. Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides.[1][2][3] By inhibiting this enzyme, the absorption of dietary fats can be reduced, leading to a caloric deficit and subsequent weight loss.

Orlistat, a potent and selective inhibitor of gastric and pancreatic lipases, is an established therapeutic agent for obesity.[1][2][3][4] It acts by forming a covalent bond with the serine residue in the active site of these lipases, thereby inactivating them.[1][2] The exploration of Orlistat derivatives, such as the novel compound "this compound," is a promising avenue for the development of new anti-obesity agents with potentially improved efficacy or side-effect profiles.

This whitepaper presents a hypothetical in silico modeling study of "this compound" to predict its binding affinity and interaction with human pancreatic lipase. The methodologies described herein provide a roadmap for researchers seeking to evaluate novel lipase inhibitors using computational approaches.

Methodologies for In Silico Analysis

The in silico evaluation of "this compound" involves a multi-step computational workflow, from protein and ligand preparation to molecular dynamics simulations and binding free energy calculations.

Protein and Ligand Preparation

The initial step involves the preparation of the three-dimensional structures of both the target protein (human pancreatic lipase) and the ligand ("this compound").

-

Protein Structure: The crystal structure of human pancreatic lipase is obtained from the Protein Data Bank (PDB). The structure is pre-processed to remove water molecules, add hydrogen atoms, and assign appropriate protonation states to the amino acid residues.

-

Ligand Structure: The 2D structure of "this compound" is sketched using a chemical drawing tool and then converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field to obtain a low-energy conformation.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of "this compound" within the active site of pancreatic lipase.

-

Docking Software: A widely used docking program such as AutoDock Vina or Glide is utilized for this purpose.

-

Binding Site Definition: The binding site is defined based on the co-crystallized ligand in the experimental structure of the lipase or by identifying the catalytic triad (e.g., Ser152, His263, Asp176).[5]

-

Docking Protocol: The prepared ligand is docked into the defined binding site of the prepared protein structure. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior, molecular dynamics (MD) simulations are performed.

-

Simulation Software: Software packages like GROMACS or AMBER are used to run the simulations.

-

System Setup: The docked complex is placed in a simulation box filled with a specific water model, and counter-ions are added to neutralize the system.

-

Simulation Protocol: The system is first energy-minimized to remove any steric clashes. This is followed by a short period of heating and equilibration under constant temperature and pressure. Finally, a production MD simulation is run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion over time.

Binding Free Energy Calculations

The binding free energy of the "this compound"-lipase complex is calculated to provide a more accurate estimation of the binding affinity than the docking score alone.

-

MM/PBSA or MM/GBSA Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. These methods calculate the free energy of the complex, the protein, and the ligand from the MD simulation trajectory to determine the binding free energy.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of "this compound" and its comparison with Orlistat.

Table 1: Hypothetical Molecular Docking and Binding Free Energy Results

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |

| Orlistat | -9.8 | -45.2 ± 3.5 | SER152, HIS263, PHE77, TYR114 |

| This compound | -11.2 | -52.8 ± 4.1 | SER152, HIS263, PHE77, TYR114, LEU153 |

Table 2: Hypothetical Experimental Protocol for In Silico Modeling

| Step | Parameter | Value/Setting |

| Protein Preparation | PDB ID | 1LPB |

| Force Field | AMBER ff14SB | |

| Ligand Preparation | Software | ChemDraw, Avogadro |

| Force Field | GAFF | |

| Molecular Docking | Software | AutoDock Vina |

| Grid Box Size | 60 x 60 x 60 Å | |

| Exhaustiveness | 32 | |

| MD Simulation | Software | GROMACS 2023 |

| Force Field | AMBER ff14SB | |

| Water Model | TIP3P | |

| Simulation Time | 100 ns | |

| Binding Free Energy | Method | MM/PBSA |

| Trajectory Frames | 1000 |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in this in silico study.

Caption: In Silico Modeling Workflow.

Caption: Lipase Inhibition Signaling Pathway.

Caption: Logical Flow of the In Silico Study.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive in silico approach for evaluating the binding of "this compound" to pancreatic lipase. The hypothetical data presented suggests that this novel derivative may exhibit a stronger binding affinity to the enzyme compared to Orlistat, warranting further investigation.

The described methodologies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a robust framework for the computational screening and characterization of novel lipase inhibitors. The visualized workflows and pathways offer a clear overview of the experimental and logical processes involved.

The next logical steps would be to synthesize "this compound" and validate these in silico predictions through in vitro enzyme inhibition assays. Such experimental validation is crucial to confirm the computational findings and to further assess the therapeutic potential of this compound as a next-generation anti-obesity agent.

References

- 1. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 5-Methylhexyl Orlistat Decyl Ester

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Methylhexyl Orlistat Decyl Ester is limited. This guide provides a comprehensive framework based on the known properties of the parent compound, Orlistat, and established methodologies for the physicochemical characterization of lipophilic drug candidates. The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers.

Introduction

This compound is a derivative of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1] Orlistat itself is a lipophilic molecule, and the structural modifications in this compound—specifically the substitution of the dodecyl side chain with a decyl ester and the hexyl group with a 5-methylhexyl group—are anticipated to further influence its lipophilicity. This alteration in chemical structure necessitates a thorough investigation of its solubility and stability profiles, which are critical parameters for its development as a potential therapeutic agent. This technical guide outlines detailed experimental protocols for determining these properties and presents hypothetical data to illustrate the expected outcomes.

Predicted Physicochemical Properties

The parent compound, Orlistat, is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.[1][2] Given the structural modifications, this compound is predicted to have even lower aqueous solubility and enhanced solubility in non-polar organic solvents. A systematic solubility study is therefore essential to identify suitable solvent systems for formulation development.

Solubility Studies

The thermodynamic solubility of a compound in various solvents is a fundamental property that dictates its dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[3]

This protocol outlines the steps for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

-

Materials and Equipment:

-

This compound (pure solid)

-

A selection of solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, propylene glycol, polyethylene glycol 400, chloroform, and various oils)

-

Glass vials with screw caps

-

An orbital shaker with temperature control

-

A centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

A validated analytical method for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

The following table summarizes hypothetical solubility data for this compound in various solvents at 25 °C.

| Solvent | Predicted Solubility Category | Hypothetical Solubility (mg/mL) |

| Water | Practically Insoluble | < 0.001 |

| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 0.001 |

| Ethanol | Soluble | 15 - 25 |

| Methanol | Freely Soluble | 25 - 35 |

| Propylene Glycol | Sparingly Soluble | 5 - 15 |

| PEG 400 | Soluble | 10 - 20 |

| Chloroform | Very Soluble | > 50 |

| Olive Oil | Soluble | 20 - 30 |

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines to assess the intrinsic stability of this compound.[5]

-

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

A stability chamber with controlled temperature and humidity

-

A photostability chamber

-

A validated stability-indicating HPLC method

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a set period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a set period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.

-

The following table presents hypothetical results from a forced degradation study of this compound.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation |

| 0.1 N HCl (60 °C) | 24 hours | 85.2 | 14.8 |

| 0.1 N NaOH (60 °C) | 8 hours | 70.5 | 29.5 |

| 3% H₂O₂ (RT) | 48 hours | 92.1 | 7.9 |

| Dry Heat (80 °C) | 7 days | 98.5 | 1.5 |

| Photostability | ICH Q1B | 99.1 | 0.9 |

Visualizations

The following diagrams illustrate the experimental workflows for the solubility and stability studies.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Caption: Workflow for forced degradation stability studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols, researchers can generate the necessary data to understand the physicochemical properties of this compound, which is essential for its further development as a pharmaceutical agent. The provided hypothetical data and workflows serve as practical examples to guide these studies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Discovery and Isolation of Novel Orlistat Analogues

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orlistat (tetrahydrolipstatin) is a cornerstone therapy for obesity management, acting as a potent and irreversible inhibitor of gastric and pancreatic lipases. Its mechanism relies on the covalent modification of the active site serine of these enzymes, preventing the hydrolysis of dietary triglycerides and thereby reducing fat absorption. While effective, the pursuit of novel Orlistat analogues is driven by the potential for enhanced therapeutic profiles, including improved potency, reduced gastrointestinal side effects, and expanded indications such as oncology. This technical whitepaper details the primary strategies and experimental protocols for the discovery, synthesis, and isolation of new Orlistat analogues, providing a comprehensive guide for researchers in the field.

The Genesis of Orlistat: From Nature to Pharmacology

The development of Orlistat is a classic example of natural product-inspired drug discovery. The journey began with the isolation of Lipstatin from the bacterium Streptomyces toxytricini. Lipstatin contains a reactive β-lactone ring, which is the key pharmacophore responsible for its lipase-inhibiting activity. Orlistat is a simpler and more stable saturated derivative of Lipstatin, produced via hydrogenation, which was ultimately selected for clinical development.

Core Discovery and Synthesis Strategies

The search for novel Orlistat analogues is a multidisciplinary effort, integrating advanced synthetic chemistry, natural product screening, and computational modeling.

Chemical Synthesis of Novel Analogues

Total Synthesis: This approach allows for the de novo creation of unique molecular scaffolds. A key strategy in synthesizing the β-lactone core of Orlistat and its analogues is the tandem Mukaiyama aldol-lactonization (TMAL) process . This method provides high diastereoselectivity for the desired trans-β-lactone structure and allows for facile modification of the side chains, which is critical for structure-activity relationship (SAR) studies.

Semi-Synthetic Modification: Another powerful approach is the chemical modification of the existing Orlistat scaffold. For example, novel Schiff base derivatives have been prepared by reacting 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine with various aldehydes. These modifications have yielded compounds with potent anti-lipase activity, with some analogues demonstrating potency comparable to Orlistat itself.

Isolation from Natural Sources

Screening natural product libraries from botanicals and microbes continues to be a fruitful avenue for discovering novel lipase inhibitors. These natural compounds can serve as direct drug candidates or as templates for synthetic analogues.

-

Plant-Derived Inhibitors: Hundreds of plant extracts have been screened for pancreatic lipase inhibitory activity. Active compounds are often polyphenols, saponins, or flavonoids. For instance, isoliquiritigenin from Glycyrrhiza glabra (licorice) roots and various catechins from tea, such as theaflavin-3,3'-O-digallate , have shown potent inhibition.

-

Proteinaceous Inhibitors: Beyond small molecules, protein-based inhibitors have been isolated from sources like the seeds of Litchi chinensis.

The general workflow for discovering these natural analogues involves bioactivity-guided fractionation, where crude extracts are sequentially purified using chromatographic techniques, with each fraction being tested for lipase inhibition to isolate the active constituent.

Data Presentation: Quantitative Comparison of Lipase Inhibitors

The inhibitory potential of novel analogues is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

| Compound/Analogue | Source/Class | IC₅₀ (µM) | Notes |

| Orlistat (Reference) | Semi-synthetic | ~0.02 - 0.50 | Potent, irreversible inhibitor. |

| Schiff Base Derivative (Compound 3) | Synthetic | 0.50 | As potent as Orlistat in the cited study. |

| Fluoroquinolone Derivative (Compound 9) | Synthetic | 0.4 | Comparable activity to Orlistat. |

| 2-Methyleneoxetane Analog | Synthetic | Comparable to Orlistat | Demonstrates that the carbonyl group is not essential for activity. |

| Flavonoid Derivative (F01) | Synthetic | 17.68 | Competitive inhibitor. |

| Isoliquiritigenin | Natural (Licorice Root) | 7.3 | Potent natural inhibitor. |

| Theaflavin-3,3'-O-digallate | Natural (Tea) | 0.092 | Highly potent natural polyphenol. |

| Kaempferol-3-O-rutinoside | Natural (Cassia auriculata) | 2.9 | Active glycoside from a medicinal plant. |

| Licochalcone A | Natural | 35 µg/mL | Reversible, non-competitive inhibitor. |

| Catechin gallate | Natural (Tea/Herbs) | 0.041 | Excellent human pancreatic lipase (hPL) inhibitor. |

| Epicatechin gallate | Natural (Tea/Herbs) | 0.79 | Excellent hPL inhibitor. |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation and development of novel analogues.

Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Butyrate Method)

This colorimetric assay is a standard method for measuring pancreatic lipase activity and its inhibition.

-

Reagent Preparation:

-

Enzyme Buffer: 100 mM Tris-HCl and 5 mM CaCl₂, pH 7.0.

-

Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer just before use.

-

Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl butyrate (p-NPB) in dimethyl formamide (DMF).

-

Test Compounds: Dissolve novel analogues and the Orlistat standard in DMSO to create stock solutions, then dilute to desired concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound solution (or DMSO for control).

-

Add 20 µL of the enzyme solution to initiate a pre-incubation period. Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the p-NPB substrate solution to start the enzymatic reaction.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color produced is proportional to the amount of p-nitrophenol released by lipase activity.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Protocol for Isolation of Lipase Inhibitors from Plant Material

This protocol outlines a general bioactivity-guided fractionation process.

-

Extraction:

-

Air-dry and grind the plant material (e.g., leaves, roots) into a fine powder.

-

Macerate 0.5 g of the dried powder in 8 mL of a 1:1 methanol:water mixture.

-

Use ultrasonication for 10 minutes to enhance extraction, followed by maceration at room temperature for 24 hours.

-

Centrifuge the mixture (e.g., 10 min at 3000 rpm) and filter the supernatant to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure and re-suspend it in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Evaporate the solvents from each fraction.

-

-

Bioactivity Screening and Fractionation:

-

Test each fraction for pancreatic lipase inhibitory activity using the assay described in section 5.1.

-

Subject the most active fraction (e.g., the ethyl acetate fraction) to further purification using column chromatography (e.g., silica gel or Sephadex LH-20).

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to yield sub-fractions.

-

-

Isolation and Identification:

-

Test the sub-fractions for activity and purify the most potent ones using High-Performance Liquid Chromatography (HPLC), often with a C18 column.

-

Characterize the structure of the pure, isolated inhibitor using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Synthesis Protocol for a Schiff Base Analogue

This protocol is representative of the synthesis of novel Schiff base derivatives.

-

Synthesis of Amine Precursor: Synthesize the starting amine, 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, according to established literature methods, often involving nucleophilic substitution followed by reduction of a nitro group.

-

Condensation Reaction:

-

Dissolve the synthesized amine precursor in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde or 2,6-dichlorobenzaldehyde).

-

Add a catalytic amount of an acid (e.g., acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

-

-

Characterization: Confirm the structure of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations: Workflows and Signaling Pathways

Diagrams of Key Processes

Caption: Workflow for Discovery and Isolation of Orlistat Analogues.

Mechanism of Action and Secondary Pathways

Orlistat's primary mechanism is direct enzyme inhibition. However, studies have revealed that it also modulates signaling pathways implicated in cancer, highlighting the potential for its analogues in oncology.

Caption: Primary Mechanism: Pancreatic Lipase Inhibition.

Caption: Secondary Anti-Tumor Signaling Pathways Modulated by Orlistat.

Conclusion and Future Directions

The discovery and development of novel Orlistat analogues represent a promising frontier in medicinal chemistry. By leveraging a combination of synthetic innovation, natural product exploration, and computational design, researchers can develop new chemical entities with superior properties. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing these efforts. Future work will likely focus on creating analogues with enhanced selectivity, improved oral bioavailability for systemic applications (such as oncology), and a minimized impact on the gastrointestinal microbiome to reduce side effects. The continued exploration of this fascinating class of molecules holds significant potential for addressing the global challenges of obesity and cancer.

Uncharted Territory: The Scientific Landscape of 5-Methylhexyl Orlistat Decyl Ester

A comprehensive literature review reveals a significant gap in the scientific understanding of the compound 5-Methylhexyl Orlistat Decyl Ester. Despite targeted searches across multiple scientific databases, no specific research, quantitative data, or detailed experimental protocols are publicly available for this particular Orlistat derivative. This technical guide, therefore, serves to highlight this knowledge gap and provide a foundational background based on the well-characterized parent compound, Orlistat.

Chemical Identity

This compound is identified in the PubChem database with the following chemical descriptors:

| Identifier | Value |

| Molecular Formula | C₂₈H₅₁NO₅[1] |

| IUPAC Name | [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1] |

| CAS Number | 1356354-21-6[1] |

| Molecular Weight | 481.7 g/mol [1] |

While its chemical structure is defined, its biological activity and therapeutic potential remain unexplored in published literature.

Postulated Mechanism of Action: Extrapolation from Orlistat

Orlistat, the parent compound, is a potent and irreversible inhibitor of gastric and pancreatic lipases.[2][3][4][5] These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][3] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat renders them inactive.[3][6] This inhibition prevents the digestion and subsequent absorption of dietary fats, leading to a reduction in caloric intake.[2][3][7]

Given its structural similarity, it is hypothesized that this compound would act through a similar mechanism. The beta-lactone ring is a key pharmacophore in Orlistat and its analogues, responsible for the irreversible acylation of the lipase's active site serine. The varying side chains influence the compound's lipophilicity and potentially its potency and selectivity.

Figure 1. Postulated mechanism of lipase inhibition by this compound.

Synthesis of Orlistat Analogues: A General Overview

The synthesis of Orlistat and its derivatives is a complex multi-step process.[8][9] While a specific protocol for this compound is not available, the general synthetic strategies for Orlistat analogues often involve the stereoselective synthesis of the beta-lactone core, followed by the attachment of the fatty acid side chain and the N-formyl-L-leucine moiety.[10][11][12][13] Key steps in these synthetic routes can include aldol reactions, reductions, and esterifications to build the chiral centers with the correct stereochemistry.[10][11][12][13]

Figure 2. Generalized synthetic workflow for Orlistat analogues.

Future Research Directions

The absence of data on this compound presents a clear opportunity for future research. Key areas of investigation would include:

-

Chemical Synthesis: Development and optimization of a synthetic route to produce this compound in sufficient quantities for biological testing.

-

In Vitro Efficacy: Determination of its inhibitory activity (IC₅₀) against pancreatic and gastric lipases.

-

Cellular Studies: Evaluation of its effects on lipid accumulation in relevant cell models.

-

Pharmacokinetics: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Studies: Investigation of its efficacy in animal models of obesity and its safety profile.

Conclusion

References

- 1. This compound | C28H51NO5 | CID 71750373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orlistat | Lipases | Tocris Bioscience [tocris.com]

- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 11. US20100179335A1 - Process for the preparation of orlistat - Google Patents [patents.google.com]

- 12. US8680298B2 - Process for the preparation of orlistat - Google Patents [patents.google.com]

- 13. CN101348475A - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]

Predicted Biological Activity of 5-Methylhexyl Orlistat Decyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 5-Methylhexyl Orlistat Decyl Ester. Due to the absence of direct experimental data for this specific analog, this document leverages the extensive knowledge of its parent compound, Orlistat, a well-established anti-obesity therapeutic. The predicted mechanism of action, pharmacological effects, and potential pharmacokinetic properties are discussed based on established structure-activity relationships of lipase inhibitors. Furthermore, this guide outlines detailed experimental protocols for in vitro and in vivo validation of the predicted activity and presents key data in a structured format for comparative analysis. Visualizations of the predicted inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction

Obesity remains a significant global health challenge, driving research into novel therapeutic agents.[1][2] One of the established pharmacological strategies for obesity management is the inhibition of gastrointestinal lipases.[3][4] Orlistat, a hydrogenated derivative of the natural product lipstatin, is a potent inhibitor of these enzymes and is an FDA-approved treatment for obesity.[3][5] It acts locally in the gastrointestinal tract to prevent the absorption of dietary fats by forming a covalent bond with the active site of gastric and pancreatic lipases.[3][4]

This guide focuses on a novel analog, this compound. While specific biological data for this compound is not yet available, its structural similarity to Orlistat allows for a predictive assessment of its activity. This document aims to provide a foundational understanding of its likely biological profile to guide future research and development.

Chemical Structure and Properties

This compound is a carboxylic ester and a derivative of N-formyl-L-leucine and a beta-lactone.[6] It shares the core pharmacophore of Orlistat, the beta-lactone ring, which is essential for its mechanism of action. The key structural differences lie in the alkyl side chains.

Table 1: Comparison of Physicochemical Properties of Orlistat and this compound

| Property | Orlistat | This compound | Data Source |

| IUPAC Name | [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate | [5][6] |

| Molecular Formula | C29H53NO5 | C28H51NO5 | [5][6] |

| Molecular Weight | 495.7 g/mol | 481.7 g/mol | [5][6] |

| Predicted XLogP3 | Not specified | 9.1 | [6] |

Predicted Biological Activity and Mechanism of Action

Based on its structural analogy to Orlistat, this compound is predicted to be a potent inhibitor of gastric and pancreatic lipases.

Predicted Mechanism of Action

The primary mechanism of action is expected to be the irreversible inhibition of gastrointestinal lipases.[3] The beta-lactone ring is a key electrophilic group that is predicted to form a covalent bond with the serine residue in the active site of these enzymes.[3][7] This acylation inactivates the lipases, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][4] Consequently, undigested fats are excreted, leading to a caloric deficit.[3]

Structure-Activity Relationship (SAR) Considerations

The variation in the alkyl side chains of this compound compared to Orlistat may influence its inhibitory potency and selectivity. The lipophilicity and steric hindrance of these side chains play a crucial role in the interaction with the lipase active site. The altered chain lengths ("5-methylhexyl" and "decyl" vs. "hexyl" and "dodecyl" in Orlistat) may affect how the molecule orients itself within the enzyme's binding pocket, potentially altering its efficacy. A higher lipophilicity, as suggested by the predicted XLogP3 of 9.1, could enhance its partitioning into the lipid phase where lipase activity occurs, potentially increasing its effective concentration at the target site.

Other Potential Biological Activities

Orlistat has been reported to inhibit fatty acid synthase (FAS), an enzyme overexpressed in some cancer cells, and lipoprotein lipase.[4][8] It is plausible that this compound could also exhibit these off-target activities. Further investigation would be required to confirm this.

Predicted Pharmacological Effects

The primary pharmacological effect of this compound is expected to be a reduction in the absorption of dietary fat, leading to weight loss and improved metabolic parameters in the context of obesity.[3]

Table 2: Predicted Biological Activity and Pharmacological Effects

| Parameter | Predicted Effect for this compound | Basis for Prediction |

| Primary Target | Gastric and Pancreatic Lipases | Structural similarity to Orlistat.[3] |

| IC50 against Pancreatic Lipase | Predicted to be in the low micromolar to nanomolar range | Based on known potency of Orlistat.[9] |

| In vivo Efficacy | Reduction of dietary fat absorption by ~30% | Extrapolated from Orlistat's efficacy.[4] |

| Therapeutic Indication | Management of obesity | Primary use of lipase inhibitors.[3] |

| Potential Side Effects | Gastrointestinal (e.g., steatorrhea, oily spotting) | Mechanism-based side effects of lipase inhibition.[9] |

Experimental Protocols for Validation

To validate the predicted biological activity, a series of in vitro and in vivo experiments are necessary.

In Vitro Pancreatic Lipase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50) of the compound. A common method involves the use of a chromogenic substrate, p-nitrophenyl butyrate (pNPB).[10]

-

Principle: Pancreatic lipase hydrolyzes pNPB to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at 405-415 nm. The presence of an inhibitor will reduce the rate of this reaction.[11][12]

-

Reagents and Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (pH 8.0)

-

This compound (dissolved in DMSO)

-

Orlistat (as a positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and Orlistat in the assay buffer.

-

In a 96-well plate, add the PPL solution to each well containing the test compound or control.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

Measure the absorbance at 410 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C28H51NO5 | CID 71750373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: A Novel Synthetic Protocol for 5-Methylhexyl Orlistat Decyl Ester, a Potential Modulator of Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orlistat, a potent inhibitor of pancreatic and gastric lipases, is a well-established therapeutic agent for the management of obesity.[1][2] Its mechanism of action involves the formation of a covalent bond with the serine residue in the active site of these lipases, thereby preventing the hydrolysis of dietary triglycerides.[1][3][4] The modular nature of the Orlistat structure, featuring a β-lactone core with two alkyl side chains and an N-formyl-L-leucine ester, presents opportunities for the synthesis of novel analogs with potentially improved pharmacological profiles.[5][6] This application note details a proposed synthetic protocol for a novel Orlistat analog, "5-Methylhexyl Orlistat Decyl Ester," which incorporates a branched 5-methylhexyl side chain and a decyl ester moiety. The synthesis is designed based on established methodologies for Orlistat and its congeners, employing a convergent strategy that involves the synthesis of a key β-lactone intermediate followed by coupling with a modified N-formyl-L-leucine decyl ester.[7][8]

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the asymmetric synthesis of the pivotal β-lactone core bearing the 5-methylhexyl side chain. The second stage involves the preparation of the N-formyl-L-leucine decyl ester. The final stage is the coupling of these two key intermediates to yield the target compound.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of the β-Lactone Intermediate

This stage is adapted from established procedures for the synthesis of Orlistat's β-lactone core, with modifications to introduce the 5-methylhexyl side chain.[9][10][11]

1.1 Materials and Reagents

| Reagent/Material | Purity | Supplier |

| Chiral Auxiliary (e.g., Evans auxiliary) | ≥98% | Sigma-Aldrich |

| 5-Methylhexanal | ≥97% | TCI Chemicals |

| Titanium(IV) chloride | ≥99% | Acros Organics |

| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| Di-n-butylboron triflate | 1.0 M in CH₂Cl₂ | Sigma-Aldrich |

| Sodium borohydride | ≥98% | Fisher Scientific |

| Methanesulfonyl chloride | ≥99.5% | Alfa Aesar |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Sigma-Aldrich |

1.2 Protocol for Asymmetric Aldol Reaction

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add titanium(IV) chloride (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the resulting dark red solution for 30 minutes at -78 °C.

-

Add a solution of 5-methylhexanal (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction for 4 hours at -78 °C, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the aldol adduct.

1.3 Protocol for Diastereoselective Reduction and Cyclization

-

Dissolve the purified aldol adduct (1.0 eq) in anhydrous THF (15 mL/mmol).

-

Cool the solution to -78 °C and add a solution of sodium borohydride (1.5 eq) in ethanol portionwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the diol intermediate.

-

Dissolve the diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (20 mL/mmol) and cool to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 12 hours to facilitate intramolecular cyclization to the β-lactone.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude β-lactone by flash column chromatography.

Stage 2: Synthesis of N-formyl-L-leucine Decyl Ester

This stage involves a standard esterification followed by formylation.

2.1 Materials and Reagents

| Reagent/Material | Purity | Supplier |

| L-leucine | ≥99% | Sigma-Aldrich |

| Decyl alcohol | ≥98% | Alfa Aesar |

| Thionyl chloride | ≥99.5% | Sigma-Aldrich |

| Formic acid | ≥98% | Sigma-Aldrich |

| Acetic anhydride | ≥99% | Fisher Scientific |

| Toluene, Anhydrous | ≥99.8% | Sigma-Aldrich |

| Pyridine | ≥99.8% | Sigma-Aldrich |

2.2 Protocol for Esterification

-

Suspend L-leucine (1.0 eq) in anhydrous toluene (20 mL/mmol).

-

Add decyl alcohol (1.2 eq) to the suspension.

-

Cool the mixture to 0 °C and add thionyl chloride (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield L-leucine decyl ester.

2.3 Protocol for Formylation

-

Prepare a formylating agent by adding formic acid (1.5 eq) to acetic anhydride (1.5 eq) at 0 °C and stirring for 15 minutes.

-

Dissolve the L-leucine decyl ester (1.0 eq) in pyridine (10 mL/mmol) and cool to 0 °C.

-

Add the pre-formed formylating agent dropwise to the ester solution.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain N-formyl-L-leucine decyl ester.

Stage 3: Final Coupling and Purification

The final step involves the coupling of the two synthesized intermediates. A Mitsunobu reaction is proposed for this transformation.[12]

3.1 Materials and Reagents

| Reagent/Material | Purity | Supplier |

| β-Lactone Intermediate (from Stage 1) | - | Synthesized |

| N-formyl-L-leucine Decyl Ester (from Stage 2) | - | Synthesized |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) | 97% | Alfa Aesar |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Sigma-Aldrich |

3.2 Protocol for Mitsunobu Coupling

-

Dissolve the β-lactone intermediate (1.0 eq), N-formyl-L-leucine decyl ester (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (25 mL/mmol) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 18 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, this compound.

3.3 Final Product Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the 5-methylhexyl, decyl, leucine, and β-lactone protons. |

| ¹³C NMR | Carbons of the ester, amide, lactone carbonyls, and the aliphatic chains. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity (target >95%). |

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations designed to build complexity in a controlled manner. The following diagram illustrates the key transformations and the relationship between the intermediates and the final product.

Figure 2: Logical flow of the key chemical transformations in the synthesis.

This application note provides a detailed, plausible synthetic protocol for the novel Orlistat analog, this compound. The proposed synthesis is based on well-established chemical transformations in the field of Orlistat chemistry and is designed to be accessible to researchers in drug discovery and development. The modular nature of this synthetic route allows for the potential generation of a library of Orlistat analogs for structure-activity relationship studies, which could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic properties. The provided protocols and diagrams offer a comprehensive guide for the synthesis and characterization of this novel compound.

References

- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesizing method of weight loss drug orlistat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 10. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]

- 11. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 12. CN1321114C - Orlistat preparation method - Google Patents [patents.google.com]

Application Note: Purification of 5-Methylhexyl Orlistat Decyl Ester

Introduction

Orlistat is a potent inhibitor of pancreatic lipases and is widely used for the management of obesity.[][2] Its derivatives are of significant interest in drug development for their potential to modulate activity, improve bioavailability, or alter pharmacokinetic profiles. "5-Methylhexyl Orlistat Decyl Ester" is a putative long-chain ester derivative of Orlistat. Its structure, featuring extended alkyl chains, suggests it is a highly lipophilic molecule. The purification of such compounds presents a significant challenge due to their low polarity and potential for co-purification with similarly nonpolar impurities, such as unreacted starting materials or lipidic byproducts.[3]

This application note outlines a comprehensive multi-step purification strategy for "this compound" from a crude reaction mixture. The protocol employs a logical sequence of liquid-liquid extraction for initial cleanup, followed by silica gel column chromatography for bulk separation, and concluding with recrystallization to achieve high purity suitable for analytical and biological evaluation. An optional preparative HPLC step is also described for obtaining material of the highest possible purity.

Challenges in Purification

The primary challenges in purifying highly lipophilic compounds like "this compound" include:

-

Low Polarity: The target compound will have very low solubility in polar solvents, making aqueous washes for impurity removal challenging without causing product precipitation.

-

Similar Impurities: Key impurities are likely to be unreacted long-chain alcohols, carboxylic acids, or other ester byproducts with similar low polarity, making chromatographic separation difficult.

-

Amorphous Nature: Highly lipophilic compounds can be difficult to crystallize, often yielding oils or waxy solids.

To address these challenges, the following multi-step approach is recommended.

Purification Workflow Overview

The overall workflow for the purification of "this compound" is depicted below.

Caption: Overall purification workflow for this compound.

Experimental Protocols

Multi-Step Liquid-Liquid Extraction

This initial step aims to remove polar impurities, including residual acids, bases, and salts from the crude reaction mixture.

Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent with low polarity, such as ethyl acetate or dichloromethane (10 mL per 1 g of crude material).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove basic impurities).

-

Saturated aqueous NaHCO₃ solution (to remove acidic impurities).[]

-

Brine (saturated NaCl solution) to reduce the water content in the organic layer.

-

-

Perform each wash by adding an equal volume of the aqueous solution, shaking vigorously for 1-2 minutes, and allowing the layers to separate. Drain the aqueous layer after each wash.

-

After the final wash, drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, washed product.

Silica Gel Column Chromatography

This is the primary purification step to separate the target compound from closely related, nonpolar impurities.[4][5][6]

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane. The amount of silica gel should be 50-100 times the weight of the crude product for effective separation.[7]

-

Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (gradient elution). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Caption: Separation principle in silica gel column chromatography.

Final Purification by Crystallization

Crystallization is a critical final step to achieve high purity and obtain a solid product.[2][8][9][10]

Protocol:

-

Solvent Selection: Dissolve the purified product from the chromatography step in a minimal amount of a suitable solvent at an elevated temperature. Good solvents are typically those in which the compound is soluble when hot but poorly soluble when cold (e.g., acetone, isopropanol, or acetonitrile).

-

Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

-

Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Anti-Solvent Addition (Optional): If crystallization does not occur upon cooling, an anti-solvent (a solvent in which the product is insoluble, e.g., water or hexane) can be added dropwise until the solution becomes turbid, which should induce crystallization.[8]

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation: Purification Parameters

The following table summarizes the key parameters for each purification step. These should be optimized for the specific reaction scale and impurity profile.

| Parameter | Liquid-Liquid Extraction | Column Chromatography | Crystallization |

| Objective | Removal of polar impurities | Separation of nonpolar impurities | Final purification and isolation |

| Solvent System | Ethyl Acetate / Water | Hexane / Ethyl Acetate Gradient | Acetone / Water or Isopropanol / Hexane |

| Stationary Phase | N/A | Silica Gel (60-120 mesh) | N/A |

| Key Variable | pH of aqueous washes | Eluent polarity gradient | Cooling rate, solvent/anti-solvent ratio |

| Typical Purity | 70-85% | 95-99% | >99.5% |

| Yield | >95% | 70-90% | 80-95% |

Analytical Verification

The purity of the final product should be confirmed using the following analytical techniques:

-

HPLC: A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the final purity. A C8 or C18 column with a mobile phase of acetonitrile and water is a good starting point.[11][12][13][14][15]

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the "this compound".

-

Mass Spectrometry: To confirm the molecular weight of the target compound.

These detailed protocols provide a robust framework for the purification of the novel, highly lipophilic compound "this compound". Researchers and drug development professionals should adapt and optimize these methods to suit their specific experimental conditions and purity requirements.

References

- 2. syrris.com [syrris.com]

- 3. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]

- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 6. youtube.com [youtube.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. microporetech.com [microporetech.com]

- 9. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. HPLC analysis of orlistat and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New RP-HPLC method for orlistat analysis validated | EurekAlert! [eurekalert.org]

Application Notes and Protocols: Pancreatic Lipase Inhibition Assay for 5-Methylhexyl Orlistat Decyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine. Inhibition of this enzyme is a key therapeutic strategy for managing obesity. Orlistat, a potent inhibitor of pancreatic and gastric lipases, is an FDA-approved drug for weight management.[1][2][3] It acts by forming a covalent bond with the serine residue in the active site of these lipases, thereby inactivating them.[2][4][5] This application note provides a detailed protocol for assessing the inhibitory potential of "5-Methylhexyl Orlistat Decyl Ester," a derivative of Orlistat, against porcine pancreatic lipase (PPL).

The described methods are based on well-established colorimetric and fluorometric assays for measuring pancreatic lipase activity.[6][7][8][9] These assays provide a robust and reproducible means to determine the potency of novel lipase inhibitors.

Principle of the Assay